3-(4-fluorophenyl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one
CAS No.:
Cat. No.: VC15183370
Molecular Formula: C17H11FN4O3
Molecular Weight: 338.29 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Molecular Formula | C17H11FN4O3 | 
|---|---|
| Molecular Weight | 338.29 g/mol | 
| IUPAC Name | 3-(4-fluorophenyl)-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one | 
| Standard InChI | InChI=1S/C17H11FN4O3/c18-12-4-1-10(2-5-12)14-7-11-3-6-13(8-15(11)25-17(14)23)24-9-16-19-21-22-20-16/h1-8H,9H2,(H,19,20,21,22) | 
| Standard InChI Key | ZMMZSIZJPYULAT-UHFFFAOYSA-N | 
| Canonical SMILES | C1=CC(=CC=C1C2=CC3=C(C=C(C=C3)OCC4=NNN=N4)OC2=O)F | 
Introduction
Chemical Identity and Structural Features
3-(4-Fluorophenyl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one (molecular formula: , molecular weight: 361.32 g/mol) belongs to the chromen-2-one (coumarin) family, characterized by a benzopyrone core. The structural features include:
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A 4-fluorophenyl group at the 3-position of the chromen-2-one ring, introducing electron-withdrawing effects that modulate electronic distribution and bioavailability .
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A 1H-tetrazol-5-ylmethoxy substituent at the 7-position, where the tetrazole ring serves as a bioisostere for carboxylic acids, enhancing metabolic stability and binding affinity .
 
The compound’s IUPAC name systematically describes its substituents: the chromen-2-one backbone is substituted at position 3 with a fluorophenyl group and at position 7 with a methoxy-linked tetrazole.
Synthesis and Optimization
The synthesis of this compound follows a multi-step protocol involving chalcone intermediates, oxidative cyclization, and tetrazole ring formation, as detailed in ultrasound-assisted methodologies .
Synthesis Pathway
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Chalcone Precursor Formation:
The reaction begins with the preparation of ()-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (4a) through Claisen-Schmidt condensation between 2-hydroxyacetophenone and 4-fluorobenzaldehyde under basic conditions . - 
Oxidative Cyclization to Hydroxychromone:
Treatment of 4a with hydrogen peroxide in ethanol induces oxidative cyclization, yielding 3-(4-fluorophenyl)-7-hydroxy-2H-chromen-2-one (5a) . This step proceeds via epoxidation of the α,β-unsaturated ketone, followed by ring closure. - 
Alkylation with Chloroacetonitrile:
The hydroxyl group at position 7 is alkylated with 2-chloroacetonitrile in the presence of potassium carbonate, producing 7-(chloromethoxy)-3-(4-fluorophenyl)-2H-chromen-2-one (6a) . - 
Tetrazole Ring Formation:
A [2+3] cycloaddition reaction between 6a and sodium azide, catalyzed by zinc bromide in aqueous medium at 100°C, introduces the tetrazole moiety. This step generates the final product, 3-(4-fluorophenyl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one (7a) . 
Key Reaction Conditions:
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Ultrasound irradiation significantly accelerates reaction rates and improves yields compared to conventional heating .
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Yields for intermediate steps range from 73% to 79%, with final tetrazole derivatives obtained in ~75% yield .
 
Spectroscopic Characterization
The compound’s structure is confirmed through advanced spectroscopic techniques:
Nuclear Magnetic Resonance (NMR)
- 
H NMR (DMSO-):
 - 
NMR:
 
Mass Spectrometry (MS)
Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro studies against bacterial and fungal strains reveal moderate to potent activity:
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Bacteria:
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Fungi:
 
The tetrazole moiety enhances membrane permeability, while the fluorophenyl group contributes to hydrophobic interactions with microbial enzymes .
Applications and Future Directions
Therapeutic Prospects
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Antimicrobial Agents: The compound’s activity against drug-resistant pathogens positions it as a candidate for further optimization in antibiotic development.
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Neurological Disorders: ALDH-2 inhibition could mitigate acetaldehyde toxicity in alcoholism, warranting target-specific assays .
 
Synthetic Advancements
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